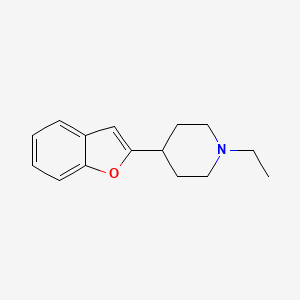

4-(Benzofuran-2-yl)-1-ethylpiperidine

Description

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)-1-ethylpiperidine |

InChI |

InChI=1S/C15H19NO/c1-2-16-9-7-12(8-10-16)15-11-13-5-3-4-6-14(13)17-15/h3-6,11-12H,2,7-10H2,1H3 |

InChI Key |

NVWJQPPFHCZGBS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Benzofuran 2 Yl 1 Ethylpiperidine

Retrosynthetic Analysis of the 4-(Benzofuran-2-yl)-1-ethylpiperidine Core Structure

A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection breaks the C-C bond between the C4 position of the piperidine (B6355638) ring and the C2 position of the benzofuran (B130515) ring. This approach yields two key synthons: a 1-ethyl-4-piperidine synthon and a 2-benzofuranyl synthon.

Further deconstruction of the 1-ethylpiperidine (B146950) synthon can be envisioned through the removal of the ethyl group, leading to a piperidine ring that can be functionalized. The piperidine ring itself can be disconnected via reactions such as intramolecular cyclization of an amino-aldehyde or aza-Diels-Alder reactions.

The 2-benzofuranyl synthon can be simplified by disconnecting the furan (B31954) ring from the benzene (B151609) ring. This opens up numerous well-established synthetic routes for benzofuran synthesis, typically involving the reaction of a substituted phenol (B47542) with a two-carbon synthon that will form the furan ring. This strategic deconstruction allows for a modular synthesis where each heterocyclic core can be prepared and optimized separately before their final coupling.

Synthesis of the Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods have been developed for its synthesis and functionalization. ajchem-a.com

Stereoselective Approaches to Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for developing specific pharmacological agents. Several modern strategies provide high levels of stereoselectivity. One prominent method is the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, which can produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.net Another approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a sequential cyclization, reduction, and Ferrier rearrangement to yield piperidin-4-ols with excellent diastereoselectivity. nih.gov These methods offer flexible and efficient routes to chiral piperidine building blocks. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complexes | High enantioselectivity for α-substituted piperidines from pyridinium salts. | researchgate.net |

| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | nih.gov |

| [4+2] Cycloaddition | Azomethine ylides | Stereoselective preparation of highly substituted piperidines. | ajchem-a.com |

| Reductive Hydroamination | Acid-mediated | Intramolecular cyclization of alkynes to form the piperidine ring. | nih.gov |

Functionalization of Pre-existing Piperidine Ring Systems

Direct functionalization of a pre-formed piperidine ring offers an alternative and often more convergent synthetic strategy. researchgate.net Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been effectively used to introduce substituents at various positions of the piperidine ring. nih.govnih.gov The site-selectivity (C2, C3, or C4) of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, C-H functionalization of N-Boc-piperidine can be directed to the C2 position, while other catalyst and protecting group combinations can achieve functionalization at the C4 position. nih.govnih.gov This allows for the late-stage introduction of the benzofuran moiety or a suitable precursor at the desired C4 position.

| Target Position | Protecting Group | Catalyst | Methodology | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | C-H Insertion | nih.govnih.gov |

| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | C-H Insertion | nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | nih.gov |

| C3 | N-Boc | Rhodium Catalysts | Cyclopropanation followed by ring-opening | nih.govnih.gov |

Utility of Iminium Ions in N-(Hetero)Aryl Piperidine Synthesis

Iminium ions have emerged as highly versatile intermediates for the synthesis of densely functionalized piperidines. chemrxiv.org Bench-stable cyclic iminium salts can be prepared from heteroaryl amines and ketoacrylates. chemrxiv.org These intermediates are amenable to a wide range of derivatization reactions, including nucleophilic additions of trifluoromethyl, methyl, and cyano groups at the C2 position. chemrxiv.org Furthermore, base-mediated tautomerization to the corresponding enamine allows for electrophilic functionalization at the C3 position. chemrxiv.org This modular platform enables the construction of complex piperidine derivatives through sequential C3 and C2 functionalization, providing a powerful tool for building the desired 4-substituted piperidine core. chemrxiv.org The initial cycloadducts from reactions involving N-alkenyl iminium ions are tetrahydropyridinium ions, which can be trapped in situ by nucleophiles to afford structurally complex piperidines in a three-component reaction. acs.org

Synthesis of the Benzofuran Moiety

The benzofuran nucleus is a key component of many natural products and pharmaceuticals, leading to the development of numerous synthetic protocols for its assembly. acs.orgnih.govresearchgate.netscienceopen.com

Innovative Protocols for Benzofuran Nucleus Assembly

Modern synthetic chemistry offers a variety of innovative and catalytic strategies for constructing the benzofuran core. acs.orgnih.gov Transition-metal catalysis, particularly with palladium, has been extensively employed. acs.orgnih.gov For example, palladium-catalyzed reactions can be used for the synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles. acs.orgnih.gov Other transition metals like copper, rhodium, and gold have also been utilized in catalytic cycles to facilitate the intramolecular cyclization and coupling reactions that form the benzofuran ring system. acs.orgnih.govresearchgate.net These methods often feature high yields and broad substrate scope, allowing for the synthesis of diverse benzofuran derivatives that can be incorporated into the target molecule. acs.orgnih.gov

| Catalyst System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | Aryl boronic acid and 2-(2-formylphenoxy) acetonitrile (B52724) | Cross-coupling/Cyclization | acs.orgnih.gov |

| Copper Catalyst | Benzothiophene derivative | Intramolecular Dehydrogenative O–H/C–H Coupling | acs.orgnih.gov |

| Ruthenium-based Catalyst | Substituted alkyne and methoxy-substituted hydroxy-benzoic acid | Cyclization/Demethylation | nih.gov |

| p-Toluenesulfonic acid | o-(1-alkynyl)anisoles | Acid-mediated cyclization | jocpr.com |

Coupling Reactions for Benzofuran-Piperidine Linkage

The formation of the crucial carbon-carbon bond between the benzofuran and piperidine rings is a key step in the synthesis of this compound. Modern cross-coupling reactions, particularly those catalyzed by palladium, offer efficient and versatile methods for forging such linkages. These reactions are favored for their high functional group tolerance and generally good to excellent yields.

One of the most powerful and widely employed methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing the target scaffold, this could involve the reaction of a 2-benzofuranylboronic acid or its ester with a 4-halo-1-ethylpiperidine derivative, or conversely, a 4-(boronic acid)-1-ethylpiperidine derivative with a 2-halobenzofuran. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives. mdpi.comnih.gov The general scheme for such a transformation is depicted below.

A typical Suzuki-Miyaura coupling protocol for the synthesis of 2-arylbenzo[b]furan derivatives involves a palladium catalyst, such as a Pd(II) complex, a base like potassium carbonate, and a mixed solvent system of ethanol (B145695) and water. mdpi.com These conditions facilitate the formation of heterobiaryl compounds, which are significant architectural motifs in medicinal chemistry. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | Good to Excellent | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low to Moderate | nih.gov |

| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | nih.gov |

Another prominent method for forming carbon-heteroatom bonds is the Buchwald-Hartwig amination . While typically used for C-N bond formation, variations and related palladium-catalyzed cross-coupling reactions can be adapted for C-C bond formation as well. More directly, if a synthetic route involves connecting a pre-functionalized benzofuran to a piperidine nitrogen, the Buchwald-Hartwig amination is a go-to method. For the specific C-C linkage in this compound, Suzuki-type couplings are generally more direct. However, the principles of ligand-supported palladium catalysis are central to both. The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide array of substrates under mild conditions. acs.orgrsc.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and often requires optimization for specific substrates. The use of pre-catalysts has also been shown to improve the efficiency of C-N cross-coupling reactions, which can be relevant for the synthesis of more complex analogues. acs.org

Derivatization Techniques for this compound Analogues

Following the successful construction of the core this compound scaffold, derivatization is a key strategy to modulate the physicochemical properties and biological activity of the molecule. Modifications can be strategically introduced on both the benzofuran and piperidine moieties.

To generate a library of analogues for structure-activity relationship (SAR) studies, various functional groups can be introduced at different positions of the parent molecule.

Modifications on the Benzofuran Ring: The benzofuran ring offers several positions for substitution. Electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens, nitro groups, or acyl groups onto the benzene portion of the benzofuran. These newly introduced groups can then serve as handles for further transformations. For instance, a bromo-substituted benzofuran can undergo subsequent Suzuki-Miyaura or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties. mdpi.comresearchgate.net Palladium-catalyzed cascade reactions of alkyne-tethered aryl iodides can also be a powerful tool to access ester-substituted benzofurans. researchgate.net

Modifications on the Piperidine Ring: The piperidine ring also presents opportunities for modification. While the nitrogen is already ethylated in the parent compound, the ethyl group can be varied by employing different N-alkylation agents in the synthetic sequence. For example, using alternative alkyl halides or reductive amination protocols can introduce a range of N-substituents with varying steric and electronic properties. Furthermore, if the piperidine ring itself is synthesized from precursors, substituents can be introduced at other positions (e.g., the 3- or 5-positions) prior to the coupling with the benzofuran moiety. Multicomponent reactions offer an efficient way to construct complex and stereochemically diverse piperidine scaffolds. researchgate.net

| Modification Site | Reaction Type | Reagents/Conditions | Potential New Functionality |

| Benzofuran (aromatic part) | Electrophilic Bromination | NBS, CH₃COOH | Bromo group for further coupling |

| Benzofuran (bromo-substituted) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl, heteroaryl groups |

| Piperidine Nitrogen | N-alkylation | Various alkyl halides, base | Diverse N-alkyl groups |

| Piperidine Ring | Multi-component Reaction | Aldehyde, amine, dienophile | Substituted piperidine core |

The derivatization of the this compound scaffold is often guided by the goal of enhancing its biological activity. The benzofuran moiety is a well-known pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgrsc.org Hybridization of the benzofuran-piperidine core with other bioactive fragments is a common strategy.

For instance, the introduction of specific pharmacophores through amide bond formation or other linking chemistries can lead to compounds with improved target affinity and selectivity. The synthesis of benzofuran-2-carboxamides, for example, has been explored for developing selective ligands for sigma receptors. nih.gov In a similar vein, the hybridization of benzofuran with piperazine (B1678402) (a close relative of piperidine) has been used to design novel CDK2 inhibitors. nih.gov These strategies often involve the initial synthesis of a carboxylic acid or amine derivative of the core scaffold, followed by coupling with a desired building block.

The exploration of different linkers and appended moieties can significantly impact the molecule's interaction with biological targets. For example, the introduction of hydrogen bond donors and acceptors, or groups that can participate in specific hydrophobic or electrostatic interactions, can be crucial for optimizing bioactivity. Computational studies, such as molecular docking, can be employed to guide the design of new analogues with predicted enhanced binding to a target of interest. nih.gov

Structure Activity Relationship Sar Studies of 4 Benzofuran 2 Yl 1 Ethylpiperidine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(Benzofuran-2-yl)-1-ethylpiperidine analogues is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) and piperidine (B6355638) rings. Research into related scaffolds has demonstrated that the introduction of various functional groups can modulate affinity and selectivity for targets like sigma receptors. For instance, in a series of piperidine-based compounds, the addition of specific substituents to the aromatic portion of the molecule led to significant changes in binding affinity for the σ1 receptor. chemrxiv.org

The electronic properties of substituents play a crucial role. Electron-withdrawing groups, such as halogens, on the benzofuran ring have been shown to enhance the biological activity in many heterocyclic compounds. nih.gov Conversely, electron-donating groups can also positively influence activity, depending on the specific target and the location of the substitution. rsc.org This systematic exploration allows for the fine-tuning of a ligand's properties, balancing potency with other desirable characteristics like metabolic stability and bioavailability.

The following table details the binding affinities of various piperidine-based analogues at the σ1 receptor, illustrating the impact of systematic modifications.

| Compound | Modification | σ1 Ki (nM) |

| 12a | Indazole moiety | 1.2 |

| 12c | Trifluoromethyl indazole moiety | 0.7 |

| 13g | 2-methylphenyl group | 37 |

| Data sourced from ChemRxiv. chemrxiv.org |

Impact of Benzofuran Ring Modifications on Pharmacological Response

The benzofuran ring is a key pharmacophoric element, and its modification is a central strategy in SAR studies. researchgate.net Alterations to this ring system can profoundly affect the compound's interaction with its target protein. Studies on various benzofuran derivatives have highlighted several key principles.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzofuran ring is a common and often effective strategy to enhance biological activity. nih.gov Halogens can form "halogen bonds," which are favorable interactions with nucleophilic sites on a target protein, thereby improving binding affinity. nih.gov The position of the halogen is critical; for example, substitutions at the 4, 5, or 6-positions have been noted to produce potent antibacterial activity. rsc.org

Other Substituents: Beyond halogens, the addition of groups like hydroxyl (-OH), nitro (-NO2), and methoxy (B1213986) (-OCH3) can also significantly alter the pharmacological profile. rsc.orgnih.gov Hydrophilic groups can improve the physicochemical properties of the compound. nih.gov The size, shape, and electronic nature of these substituents dictate their effect. For instance, bulky groups might introduce steric hindrance, preventing optimal binding, whereas smaller, electron-rich groups could form beneficial interactions. Earlier SAR studies have indicated that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity. nih.gov

The table below shows the effect of substitutions on the benzofuran ring on the inhibitory activity against various cancer cell lines for a class of related compounds.

| Compound | Substitution on Benzofuran Ring | Cell Line | IC50 (μM) |

| 1 | Bromine at 3-position methyl group | K562 | 5 |

| 1 | Bromine at 3-position methyl group | HL60 | 0.1 |

| Data sourced from a study on halogenated benzofuran derivatives. nih.gov |

Influence of Piperidine Ring Substitutions on Target Interactions

The piperidine ring serves as a crucial scaffold, often containing a basic nitrogen atom that forms key ionic interactions with acidic residues in the binding sites of receptors. chemrxiv.org For instance, in both the dopamine (B1211576) D4 and sigma-1 (σ1) receptors, the basic nitrogen of piperidine-containing ligands interacts with key aspartic acid (Asp115 in D4) or glutamic acid (Glu172 in σ1) residues. chemrxiv.org

Substitutions on the piperidine ring can influence ligand orientation, conformation, and affinity. Adding hydroxyl groups, for example, can introduce new hydrogen bonding opportunities. The position of such substituents is critical. In studies of 3- and 4-hydroxypiperidine (B117109) compounds, these modifications were explored to characterize their potency as σ1 modulators. chemrxiv.org The introduction of larger alkyl or aryl groups can explore hydrophobic pockets within the binding site, potentially increasing affinity. However, improperly placed bulky substituents can also lead to steric clashes that reduce activity. The goal of these substitutions is often to optimize the fit of the ligand into the receptor's binding pocket and to engage in additional favorable interactions. ajchem-a.com

Role of N-Ethyl Group in Ligand-Target Binding

The N-alkyl substituent on the piperidine nitrogen plays a significant role in defining the ligand's affinity and selectivity. The N-ethyl group in this compound is a key feature influencing its pharmacological profile. The size and nature of this alkyl group are critical determinants of binding.

In many receptor systems, the N-alkyl group fits into a specific hydrophobic pocket. Changing the length and branching of this alkyl chain can significantly impact potency. For example, replacing the N-ethyl group with a larger substituent like a benzyl (B1604629) group can introduce additional aromatic interactions (π-π stacking) and dramatically increase affinity for certain targets. nih.gov Conversely, smaller groups like N-methyl may not fully occupy the available space, leading to lower affinity. The optimal N-alkyl substituent depends on the specific topology of the target's binding site. Studies on related compounds have shown that even subtle changes, such as moving from an ethyl to a propyl group, can alter the binding profile. sigmaaldrich.com

Rational Design Principles for Optimized Derivatives

Based on the accumulated SAR data, several rational design principles can be formulated for creating optimized derivatives of this compound:

Optimize Benzofuran Substitution: The benzofuran ring should be strategically substituted to enhance target affinity. Halogenation at specific positions is a proven strategy for improving binding through halogen bonds. nih.gov The introduction of other small, electron-modulating groups can also be beneficial, depending on the target's electronic environment. rsc.org

Fine-Tune Piperidine Interactions: The piperidine core is essential for the primary anchoring interaction via its basic nitrogen. chemrxiv.org The addition of small polar groups, like hydroxyls, at specific positions can introduce new hydrogen bonds to improve affinity and selectivity.

Select the Optimal N-Alkyl Group: The N-ethyl group is a critical modulator of activity. Its size should be optimized to fit the hydrophobic pocket of the target receptor. Exploring a range of linear and branched alkyl groups, as well as aralkyl groups (e.g., benzyl), is a key strategy for maximizing potency. nih.gov

Maintain Physicochemical Properties: While optimizing for potency, it is crucial to maintain drug-like properties. Modifications should not excessively increase lipophilicity, which could negatively impact solubility and pharmacokinetic properties. The inclusion of polar groups can help balance these characteristics. nih.gov

Molecular Target Identification and Mechanistic Elucidation of 4 Benzofuran 2 Yl 1 Ethylpiperidine

Principles and Methodologies of Molecular Target Identification

Molecular target identification is the foundational process in drug discovery for determining the specific biomolecules, such as proteins or nucleic acids, with which a small molecule interacts to produce its pharmacological effect. mdpi.com This process can be broadly categorized into three complementary approaches: direct biochemical methods, genetic interaction methods, and computational inference. mdpi.com

Direct biochemical approaches are based on the physical interaction between the compound and its target. Affinity chromatography is a classic example, where a derivative of the compound is immobilized on a solid support to capture its binding partners from cell or tissue lysates. amazonaws.com Modern chemical proteomics techniques have refined this approach, using chemical probes to enrich molecular targets which are then identified by mass spectrometry. amazonaws.com

Genetic interaction methods involve manipulating gene expression to identify targets that modulate a cell's sensitivity to the compound. For instance, RNA interference (RNAi) can be used on a genome-wide scale to find phenotypes similar to those induced by the small molecule, suggesting the silenced gene's product could be the target.

Computational methods have become indispensable tools for predicting potential targets. These in-silico approaches use algorithms to dock the small molecule into the three-dimensional structures of known proteins to predict binding interactions. nih.gov Other methods compare the gene expression profiles induced by the compound with public databases to find similarities with molecules of known mechanisms. Often, a combination of these biochemical, genetic, and computational strategies is required to fully characterize a compound's targets and understand its mechanism of action.

Investigation of Amyloid Beta (Aβ) Anti-aggregation Properties

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrils that form plaques in the brain. nih.gov Consequently, compounds that can inhibit this aggregation process are of significant therapeutic interest. The benzofuran (B130515) scaffold has been identified as a promising pharmacophore for inhibiting Aβ fibril formation. nih.govnih.gov Studies on a series of benzofuran-piperidine derivatives have demonstrated their potent activity as Aβ anti-aggregants. nih.gov

In vitro evaluations revealed that these compounds are effective inhibitors of Aβ aggregation. nih.gov The activity of these derivatives is often assessed using assays that measure the aggregation of the Aβ25-35 peptide fragment, a highly toxic component of the full-length Aβ peptide. nih.govamazonaws.com The data below showcases the anti-aggregation activity of several benzofuran-piperidine derivatives, indicating the potential of this chemical class. nih.gov

| Compound | Inhibition of Self-Induced Aβ₂₅₋₃₅ Aggregation (%) |

|---|---|

| Lead Compound 3 | 45.45 |

| Derivative 3a | 52.31 |

| Derivative 3h | 57.71 |

| Derivative 3i | 54.23 |

Data sourced from a study on benzofuran piperidine (B6355638) derivatives, where compound 3 is a lead structure and 3a, 3h, and 3i are modified analogs. nih.gov

The aggregation cascade begins with the misfolding of Aβ monomers, which then self-associate to form soluble oligomers. nih.gov Preventing this initial step is a primary therapeutic strategy. Benzofuran-piperidine derivatives are hypothesized to interfere with this process by directly binding to Aβ monomers. Molecular docking studies have been performed to understand these interactions at an atomic level. nih.gov These in-silico analyses suggest that the benzofuran moiety can establish hydrophobic interactions and hydrogen bonds with key amino acid residues of the Aβ monomer, such as those in the central hydrophobic core which is critical for aggregation. By stabilizing a conformation of the monomer that is less prone to aggregation, these compounds can effectively inhibit the formation of toxic oligomeric species. nih.gov

Beyond preventing initial aggregation, another therapeutic approach is to inhibit the elongation of Aβ oligomers into mature, insoluble fibrils or to destabilize pre-formed fibrils. nih.gov The inhibitory activity of benzofuran derivatives is closely correlated with their ability to bind to the Aβ peptide. nih.gov It has been suggested that a specific recognition site for benzofurans may exist on the Aβ peptide, and binding to this site interferes with the peptide's ability to form fibrils. nih.gov Molecular docking simulations of benzofuran-piperidine compounds with Aβ fibril structures have been conducted to elucidate the binding mode. nih.gov These studies indicate that the compounds can insert themselves into the grooves of the fibril's β-sheet structure, disrupting the hydrogen bonding network that holds the fibril together and thereby blocking the addition of further Aβ monomers. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. shd-pub.org.rs Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. brieflands.com Therefore, inhibiting AChE increases the levels and duration of action of ACh, which is a primary strategy for symptomatic treatment of the disease. nih.govmdpi.com Numerous studies have identified benzofuran derivatives as potent AChE inhibitors. mdpi.comnih.gov A series of benzofuran-piperidine compounds, structurally related to 4-(Benzofuran-2-yl)-1-ethylpiperidine, have been synthesized and evaluated for their AChE inhibitory activity. nih.gov

The results from these studies show that compounds from this class can exhibit significant inhibitory potency against human acetylcholinesterase (hAChE), with some derivatives showing activity in the micromolar range. nih.gov

| Compound | hAChE IC₅₀ (μM) |

|---|---|

| Lead Compound 3 | 61 |

| Derivative 3a | 34 |

| Derivative 3h | 21 |

| Derivative 3i | 29 |

Data sourced from a study on benzofuran piperidine derivatives, where compound 3 is a lead structure and 3a, 3h, and 3i are modified analogs. nih.gov

To understand the mechanism by which a compound inhibits an enzyme, enzyme kinetic studies are performed. These experiments measure the rate of the enzymatic reaction at varying substrate concentrations, both in the absence and presence of the inhibitor. nih.gov The data are often visualized using a Lineweaver-Burk plot, which can distinguish between different types of inhibition, such as competitive, non-competitive, or mixed-type. nih.gov For example, a kinetic study on the AChE inhibitor E2020, which also contains a piperidine moiety, demonstrated a mixed-type inhibition. nih.gov This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Studies on some 2-arylbenzofuran derivatives found them to inhibit cholinesterases in a competitive manner. mdpi.com While specific kinetic data for this compound are not detailed in the reviewed literature, this methodology would be essential to fully characterize its inhibitory mechanism on AChE.

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. shd-pub.org.rs This gorge contains two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. Many effective AChE inhibitors, such as donepezil, are known to have a dual-binding mode, interacting with both the CAS and PAS simultaneously. shd-pub.org.rs

Molecular docking studies on benzofuran-piperidine derivatives suggest a similar dual-binding mechanism. nih.gov These simulations show that the protonated piperidine ring likely forms a cation-π interaction with the indole (B1671886) ring of the Trp86 residue in the CAS. Meanwhile, the benzofuran moiety extends up the gorge to interact with key amino acid residues at the PAS, such as Tyr72, Tyr124, and Trp286. nih.govmdpi.com This dual interaction effectively blocks the gorge, preventing the substrate, acetylcholine, from accessing the catalytic site and thus inhibiting its hydrolysis. researchgate.net

Neuroprotective Mechanisms in Cellular Models (e.g., SH-SY5Y cells)

Detailed studies specifically investigating the neuroprotective mechanisms of this compound in SH-SY5Y human neuroblastoma cells are not extensively available in the current body of scientific literature. However, research on structurally related benzofuran derivatives provides insights into the potential pathways through which this class of compounds may exert neuroprotective effects. These studies often utilize cellular models like the SH-SY5Y cell line, which is a common in vitro model for neurodegenerative disease research.

Prevention of Intracellular Reactive Oxygen Species (ROS) Formation

While direct evidence for this compound is lacking, studies on other benzofuran compounds have demonstrated an ability to mitigate oxidative stress by reducing the formation of intracellular reactive oxygen species (ROS). For instance, the benzofuran derivative 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA) has been shown to inhibit MPP+-induced ROS/NO generation in SH-SY5Y cells. nih.gov This suggests that the benzofuran moiety may play a role in combating oxidative stress, a key factor in neuronal cell death. nih.gov The general antioxidant properties of some benzofuran derivatives further support the potential for compounds in this class to prevent ROS formation.

Modulation of Cell Apoptosis Pathways

The modulation of apoptotic pathways is a critical aspect of neuroprotection. Research on the benzofuran derivative R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] in SH-SY5Y cells has shown that it can prevent apoptosis induced by the neurotoxin N-methyl(R)salsolinol. nih.gov The mechanism for this anti-apoptotic activity was identified as the direct stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the study on MBPTA also indicated that it suppressed MPP+-induced cell death by restoring the mitochondrial membrane potential and modulating various apoptotic regulators. nih.gov These findings highlight a potential mechanism for benzofuran compounds to protect neuronal cells from apoptosis.

Preclinical Pharmacological Investigations of 4 Benzofuran 2 Yl 1 Ethylpiperidine

Preclinical Pharmacokinetic (PK) Considerations for Compound Disposition

The preclinical evaluation of a new chemical entity's pharmacokinetic profile is fundamental to predicting its behavior in vivo. This process involves a series of in vitro and in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For 4-(Benzofuran-2-yl)-1-ethylpiperidine, understanding its disposition requires a detailed examination of its metabolic stability, potential metabolic pathways, and interactions with drug transporters. Furthermore, the development of robust analytical methods is essential for the accurate quantification of the compound in complex biological samples, which underpins the reliability of all pharmacokinetic assessments.

In vitro assays serve as a critical first step in characterizing the metabolic fate and transport liabilities of a drug candidate. These screens provide early insights into a compound's stability in a biological system and its potential for drug-drug interactions.

The metabolic stability of this compound would typically be assessed using subcellular fractions, such as liver microsomes and S9 fractions, from various species (e.g., mouse, rat, dog, human). These fractions contain key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nih.gov Based on its structure, which features a piperidine (B6355638) ring and a benzofuran (B130515) moiety, several metabolic pathways can be anticipated. The ethyl group on the piperidine nitrogen is susceptible to N-dealkylation, a common metabolic route for many piperidine-containing drugs, often catalyzed by CYP3A4. nih.gov Additionally, the piperidine ring itself can undergo aliphatic hydroxylation. frontiersin.org The benzofuran ring system may be subject to aromatic hydroxylation at various positions.

Studies on related 4-aminopiperidine (B84694) structures have shown that CYP3A4 is a major isoform responsible for their metabolism, with potential contributions from CYP2D6. nih.gov Identifying the specific CYP isozymes that metabolize this compound is crucial for predicting potential drug-drug interactions. This is achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

Transporter studies are also essential. Efflux transporters like P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP) can impact a drug's absorption and distribution, including its ability to cross the blood-brain barrier. nih.gov In vitro systems, such as Caco-2 or MDCK cell lines overexpressing these transporters, would be used to determine if this compound is a substrate or inhibitor of these key transporters. nih.gov

Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 38 | 18.2 |

| Dog | 15 | 46.2 |

| Monkey | 22 | 31.5 |

| Human | 31 | 22.4 |

Note: Data are hypothetical and for illustrative purposes to represent typical outputs of an in vitro metabolic stability assay.

The accurate quantification of drug concentrations in biological fluids such as plasma, blood, and urine is the cornerstone of pharmacokinetic analysis. For this compound, a sensitive and selective bioanalytical method would need to be developed and validated.

The most common and robust technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com This method offers high sensitivity, often reaching the picogram per milliliter (pg/mL) level, and high specificity, allowing the compound to be distinguished from endogenous matrix components and potential metabolites. mdpi.comresearchgate.net An LC-MS/MS method development would involve optimizing several key components:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is required. This typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). hh-ra.orgnih.gov SPE often provides the cleanest extracts and can be automated for high-throughput analysis. hh-ra.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from other substances before detection. A reversed-phase C18 column is commonly used for molecules of this type, with a mobile phase consisting of a mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more specific product ions generated by fragmentation. This parent-daughter transition is unique to the analyte, ensuring high specificity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another potential method, valued for its high resolution. cdc.gov However, it may require derivatization of the compound to increase its volatility and thermal stability, making LC-MS/MS the more direct and widely used approach in modern preclinical development. researchgate.netnih.gov

Table 2: Example Parameters for a Validated LC-MS/MS Method for this compound in Human Plasma

| Parameter | Details |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., m/z 258.2 → 112.1 |

| Internal Standard | A stable isotope-labeled version of the compound or a structural analog |

| Chromatography Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Linear Range | 0.1 - 200 ng/mL |

| Accuracy & Precision | Within ±15% (20% at Lower Limit of Quantification) |

Note: Data are hypothetical and for illustrative purposes to represent typical parameters for a validated bioanalytical method.

Computational Chemistry and Molecular Modeling of 4 Benzofuran 2 Yl 1 Ethylpiperidine

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) is a cornerstone in the development of novel therapeutics, leveraging computational methods to support and accelerate drug discovery. For compounds based on the benzofuran (B130515) scaffold, CADD plays a critical role in identifying and optimizing new drug candidates. Benzofuran derivatives have been investigated for a wide range of biological activities, including as potential treatments for Alzheimer's disease and cancer. frontiersin.orgnih.gov

CADD encompasses a variety of techniques, including structure-based drug design (SBDD), ligand-based drug design (LBDD), and virtual screening. emanresearch.orgparazapharma.com In the context of 4-(Benzofuran-2-yl)-1-ethylpiperidine and related structures, these methods are applied to:

Identify and Validate Targets: Computational tools help in identifying potential biological targets for the compound.

Virtual Screening: Large libraries of compounds can be computationally screened to identify those with a high probability of binding to a specific target.

Lead Optimization: Once a lead compound is identified, CADD is used to modify its structure to improve efficacy, selectivity, and pharmacokinetic properties. parazapharma.com

Pharmacophore Modeling: This technique helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with similar properties. researchgate.net

The application of CADD to the benzofuran class of molecules has been instrumental in exploring their neuroprotective chemical space, particularly in the search for multi-target drugs for complex conditions like Alzheimer's disease. frontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanisms of ligands, such as this compound, to their protein targets.

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Preventing this aggregation is a key therapeutic strategy. Molecular docking studies on benzofuran derivatives have provided crucial insights into how these compounds might interfere with Aβ aggregation.

Studies on related benzofuran-2-carboxamide (B1298429) derivatives show that they can interact with the N-terminal region of Aβ42 fibrils. nih.gov The orientation of the planar benzofuran ring is critical, as it can either intercalate in this region or engage in face-to-face interactions, which determines whether the compound inhibits or promotes aggregation. nih.gov Similarly, molecular dynamics simulations of a tacrine-benzofuran hybrid revealed favorable binding to the Aβ42 monomer, where it preferentially interacts with the central hydrophobic core and promotes a non-aggregating helical conformation. semanticscholar.orgnih.gov These studies highlight the importance of specific amino acid residues in the binding process.

Table 1: Key Amino Acid Residues in Aβ Involved in Binding with Benzofuran Derivatives

| Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Aβ42 Monomer | Gln11, His14, Gln15, Val18, Phe19, Phe20, Glu22, Asn27 | Hydrophobic Contacts | semanticscholar.org |

| Aβ42 Monomer | Asp23 | Hydrogen Bond | semanticscholar.orgresearchgate.net |

Another primary target in Alzheimer's therapy is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.govnih.gov Inhibiting AChE can help manage the cognitive symptoms of the disease. nih.govnih.gov Molecular docking studies have been performed on numerous benzofuran-based compounds to evaluate their potential as AChE inhibitors.

These simulations have shown that benzofuran derivatives can fit well into the active site of the AChE enzyme. nih.gov The binding modes are often similar to that of the well-known AChE inhibitor, donepezil. nih.govnih.gov The docking results help to rationalize the observed inhibitory activity and guide the synthesis of more potent analogs by suggesting modifications that could enhance binding affinity. nih.govresearchgate.nettbzmed.ac.ir For example, studies on related piperidine (B6355638) derivatives confirm that specific interactions, such as hydrogen bonding with key residues like Tyrosine 121, are crucial for potent inhibition. researchgate.net

Table 2: Predicted Interactions of Benzofuran-based Inhibitors with AChE Active Site

| Compound Type | Interacting Residues | Binding Mode | Reference |

|---|---|---|---|

| Benzofuran-based derivatives | Active site gorge | Similar to Donepezil | nih.gov |

| Piperidine-based derivatives | Tyrosine 121 | Hydrogen Bonding | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Both 2D and 3D-QSAR models have been successfully developed for various series of benzofuran derivatives to understand the structural requirements for their biological activities, including antioxidant and enzyme inhibitory effects. researchgate.netnih.govnih.gov

2D-QSAR: These models correlate biological activity with 2D chemical descriptors like physicochemical properties (e.g., logP, molar refractivity) and topological indices. nih.gov For instance, a 2D-QSAR model for benzofuran-based vasodilators was developed with good statistical significance (R² = 0.816), highlighting the importance of specific physicochemical parameters. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.govrsc.org They provide contour maps that visualize the regions where steric, electrostatic, or other fields are favorable or unfavorable for activity. nih.gov A 3D-QSAR analysis of novel benzofuran-based AChE inhibitors revealed the importance of the alkyl group at specific positions for activity. nih.gov The development of robust 3D-QSAR models is highly dependent on the proper alignment of the molecules being studied. nih.govrsc.org

Table 3: Example Statistical Parameters for QSAR Models of Benzofuran Derivatives

| Model Type | Target Activity | R² | R²cv (Cross-validated R²) | Statistical Significance | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Vasodilation | 0.816 | 0.731 | F = 21.103 | nih.gov |

| 3D-QSAR (CoMFA) | GSK-3β Inhibition | - | 0.692 | R²pred = 0.6885 | nih.gov |

A key application of validated QSAR models is the prediction of the biological activity of new, unsynthesized compounds. researchgate.net By inputting the structural information of a designed molecule into the QSAR equation, researchers can obtain an estimated activity value (e.g., IC50). nih.govnih.gov This predictive power allows for the prioritization of synthetic targets, focusing resources on compounds that are most likely to be potent. nih.govresearchgate.net

For example, the QSAR model for benzofuran vasodilators was used to predict the IC50 values of new analogs, and the results were in good agreement with the experimentally observed values. nih.gov Similarly, 3D-QSAR models for other heterocyclic systems have been employed to predict the activities of novel derivatives, aiding in the design of new chemical entities with enhanced inhibitory activities. rsc.org This predictive capability is a crucial component of the modern drug design workflow for classes of compounds including this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which the dynamic nature of a molecule and its interactions can be observed over time. For this compound, these simulations are instrumental in characterizing its behavior in a simulated biological environment, providing insights that are not accessible through static modeling alone.

Analysis of Ligand-Receptor Complex Stability

While specific molecular dynamics simulation studies detailing the ligand-receptor complex stability of this compound are not extensively available in the public domain, the principles of such analyses can be described. Typically, a molecular docking study would first be performed to predict the most favorable binding pose of the compound within the active site of a target receptor. Following this, MD simulations would be employed to assess the stability of this predicted complex.

Key metrics that would be analyzed from the simulation trajectory to determine the stability of the ligand-receptor complex include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable and converging RMSD profile for both suggests that the protein structure is not significantly perturbed by the ligand binding and that the ligand itself remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual amino acid residues provides insight into the flexibility of different regions of the protein upon ligand binding. Significant fluctuations in the active site residues could indicate an unstable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the receptor is a critical indicator of binding stability. A high occupancy of key hydrogen bonds throughout the simulation would signify a stable complex.

Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity and stability.

For a compound like this compound, the benzofuran moiety could potentially engage in π-π stacking interactions with aromatic residues in a receptor's active site, while the piperidine ring's nitrogen atom could act as a hydrogen bond acceptor. The ethyl group on the piperidine would likely contribute to hydrophobic interactions. MD simulations would be crucial to confirm the stability and dynamics of these interactions.

Conformational Analysis and Binding Pathway Studies

Conformational analysis through MD simulations or other computational methods like Monte Carlo simulations can identify the low-energy conformations of the molecule in solution. Understanding these preferred conformations is essential, as the bioactive conformation may not be the lowest energy state in an unbound state.

Binding pathway studies, often explored using techniques like steered molecular dynamics (SMD) or random accelerated molecular dynamics (RAMD), can elucidate the mechanism by which the ligand enters and binds to the active site of a receptor. These simulations can reveal potential energy barriers and intermediate states along the binding pathway, providing a more complete picture of the binding process.

In Silico ADMET Prediction for Early-Stage Candidate Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. Various computational models and software are available to predict these properties based on the chemical structure of a compound. While specific experimental data for this compound is not provided, a general in silico ADMET profile can be predicted.

Computational tools often utilize quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. These predictions help in prioritizing compounds for further experimental testing.

Below is a hypothetical, yet representative, in silico ADMET prediction table for a compound with the structural characteristics of this compound.

| ADMET Property | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely No | A negative prediction is favorable, as P-gp can pump drugs out of cells, reducing absorption. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | High binding can limit the free drug concentration available for therapeutic effect. |

| Blood-Brain Barrier (BBB) Permeability | Likely Yes | Indicates potential for central nervous system activity. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Possible | May influence the pathway of renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | A negative result is crucial for safety. |

| hERG Inhibition | Potential for Inhibition | A key cardiotoxicity concern that needs experimental validation. |

| Hepatotoxicity | Low to Moderate Risk | Indicates the potential for liver injury. |

These in silico predictions serve as a valuable guide for medicinal chemists to identify potential liabilities of a drug candidate early on. For this compound, the predicted high intestinal absorption and BBB permeability might be advantageous for certain therapeutic targets. However, the potential for CYP450 inhibition and hERG blockade would necessitate careful experimental evaluation.

Future Research Directions and Translational Perspectives for 4 Benzofuran 2 Yl 1 Ethylpiperidine

Development of Advanced Synthetic Routes for Scalability and Diversity

The advancement of 4-(Benzofuran-2-yl)-1-ethylpiperidine from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, scalable, and versatile synthetic methodologies. Current synthetic strategies for related benzofuran (B130515) and piperidine (B6355638) structures often involve multi-step processes that may not be suitable for large-scale production or the generation of diverse analogue libraries for structure-activity relationship (SAR) studies. nih.gov

Future research should prioritize the development of advanced synthetic routes. One promising approach is the use of one-pot reactions, which can significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. mdpi.comresearchgate.net For instance, catalyst-free, one-pot multicomponent reactions have been successfully employed for the synthesis of complex benzofuran-containing heterocycles, a strategy that could be adapted for the target molecule. mdpi.comresearchgate.net

Furthermore, exploring novel catalytic systems, such as deep eutectic solvents, could offer greener and more efficient alternatives to traditional methods. nih.gov The Willgerodt–Kindler reaction, for example, has been utilized in the synthesis of related thioamides and could be investigated for creating key intermediates. nih.gov These advanced methods would not only facilitate the scalable production of this compound but also enable the rapid synthesis of a diverse library of derivatives by modifying the benzofuran core, the piperidine ring, or the ethyl group. This diversity is crucial for subsequent lead optimization efforts.

Table 1: Potential Advanced Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Relevant Examples for Related Scaffolds |

|---|---|---|

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, shorter reaction times. | Synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Preparation of benzofuran-2-yl(pyrazol-1-yl) methanones. nih.gov |

| Deep Eutectic Solvents (DES) | Green chemistry, potential for novel reactivity, recyclability. | Used in Willgerodt–Kindler reaction for thioamide formation. nih.gov |

| Flow Chemistry | Scalability, improved safety and control, potential for automation. | General applicability for fine chemical and pharmaceutical synthesis. |

Identification of Additional Biological Targets and Polypharmacology

The structural motifs within this compound suggest the potential for interaction with multiple biological targets, a concept known as polypharmacology. The benzofuran core is a privileged scaffold found in compounds targeting a wide array of proteins. nih.govmdpi.com Derivatives have shown activity as inhibitors of enzymes like sirtuin 2 (SIRT2), phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor 2 (VEGFR-2), acetylcholinesterase (AChE), and beta-secretase 1 (BACE-1). nih.govnih.govmdpi.comnih.gov They have also been developed as receptor agonists, such as for the S1P1 receptor. nih.gov

Future research should involve extensive biological screening of this compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to uncover its primary targets and potential off-target effects. Identifying a polypharmacological profile is critical; while it can lead to complex side effects, it can also result in enhanced therapeutic efficacy, particularly for complex multifactorial diseases like cancer or neurodegenerative disorders. For example, a compound that dually inhibits PI3K and VEGFR-2 could offer a synergistic antitumor effect. nih.gov Similarly, dual inhibition of AChE and BACE-1 is a promising strategy for Alzheimer's disease. nih.gov

Table 2: Known Biological Targets of Structurally Related Benzofuran Derivatives

| Target Class | Specific Target(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | SIRT2, PI3K, VEGFR-2, AChE, BACE-1, CYP26A1 | Cancer, Neurodegenerative Disorders, Metabolic Diseases nih.govnih.govmdpi.comnih.gov |

| Receptors | S1P1 Agonists | Autoimmune Diseases (e.g., Multiple Sclerosis) nih.gov |

| Kinases | Various (e.g., Tyrosine Kinases) | Cancer, Inflammatory Diseases nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deep and unbiased understanding of the biological effects of this compound, future studies should integrate multi-omics technologies. This approach moves beyond single-target interactions to provide a systems-level view of the compound's mechanism of action. Methodologies successfully applied to other complex substances can serve as a blueprint. nih.gov

Transcriptomics (RNA-seq): Can reveal changes in gene expression in response to compound treatment, identifying entire pathways that are modulated. This can help to formulate hypotheses about the compound's mechanism and identify potential biomarkers of response.

Proteomics: Measures global changes in protein levels and post-translational modifications, providing a more direct link to cellular function than transcriptomics.

Metabolomics: Analyzes changes in small-molecule metabolites, offering a functional readout of the physiological state of cells or organisms following compound exposure.

Genomics/Epigenomics: Can identify genetic or epigenetic factors that influence sensitivity to the compound, paving the way for personalized medicine approaches. researchgate.net

By integrating these datasets, researchers can construct comprehensive network models of the compound's activity, elucidating how it influences cellular signaling and metabolism to produce its therapeutic effects. nih.gov This is particularly valuable for understanding polypharmacology and for predicting both efficacy and potential toxicity.

Exploration of Novel Preclinical Models for Compound Evaluation

The successful translation of this compound from a laboratory finding to a clinical candidate requires rigorous evaluation in relevant preclinical models. The choice of model will depend on the identified biological target and intended therapeutic area. For instance, if the compound shows efficacy against targets relevant to Alzheimer's disease, transgenic mouse models such as the APP-YAC model would be appropriate. nih.gov If immunomodulatory activity is discovered, a mouse experimental autoimmune encephalomyelitis (EAE) model, used for multiple sclerosis research, could be employed. nih.gov

Beyond traditional animal models, future research should leverage more advanced and human-relevant systems:

Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and biology of human cancers.

Organoids: Three-dimensional cell cultures derived from stem cells or patient tissues that self-organize to mimic the structure and function of human organs. Organoids can be used for efficacy and toxicity testing in a more physiologically relevant context.

Humanized Mouse Models: Mice engrafted with human cells or genes can provide valuable insights into a compound's effect on the human immune system or its metabolism by human enzymes.

Using a combination of these models can improve the predictive validity of preclinical studies and increase the likelihood of success in subsequent clinical trials.

Strategies for Lead Optimization and Preclinical Candidate Selection

Assuming this compound is identified as a promising "hit" or "lead" compound, a systematic lead optimization campaign will be necessary to refine its properties into those of a preclinical candidate. nih.gov This multidisciplinary effort involves iterative cycles of chemical synthesis and biological testing to enhance desired characteristics while minimizing undesirable ones. scienceopen.comresearchgate.net

Key optimization goals include:

Potency and Selectivity: Modifying the structure to increase affinity for the primary biological target(s) and reduce activity against off-targets that could cause side effects. This involves detailed SAR studies. nih.gov

ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This includes enhancing metabolic stability, optimizing solubility and permeability, and eliminating reactive metabolite formation. nih.govyoutube.com

Pharmacokinetics (PK): Tailoring the structure to achieve the desired pharmacokinetic profile, such as appropriate oral bioavailability and half-life, to support a practical dosing regimen. nih.gov

Structural Simplification: Where possible, reducing molecular complexity can improve synthetic accessibility and often leads to better physicochemical properties, avoiding "molecular obesity". scienceopen.com

The ultimate goal is to select a single preclinical candidate with a balanced profile of high potency, selectivity, favorable ADMET/PK properties, and a clear path for scalable synthesis. This rigorous selection process is critical for minimizing attrition in later, more expensive stages of drug development.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ailanthoidol |

| Cefatrizine |

| Tazobactam |

| Tenovin-6 |

| AGK2 |

| Liarozole |

| Sorafenib |

| Doxorubicin |

Q & A

Q. How can researchers address low solubility of this compound in aqueous buffers?

- Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Salt formation : Synthesize hydrochloride salts to improve water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.